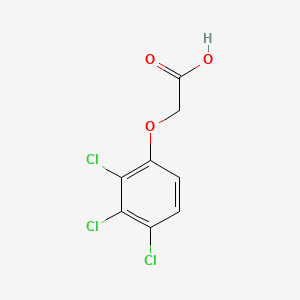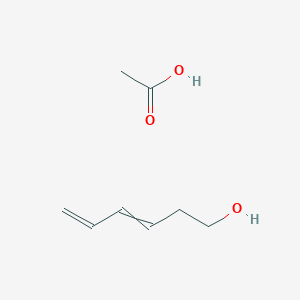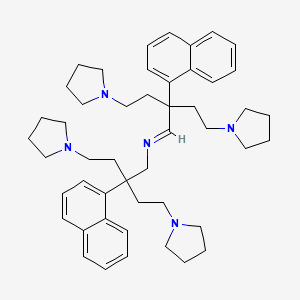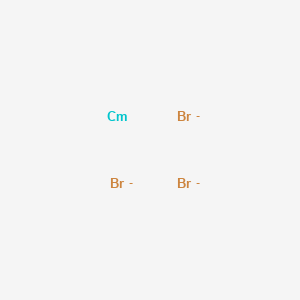
Curium bromide (244CmBr3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curium tribromide is an inorganic compound composed of curium and bromine, with the chemical formula CmBr₃ It is a white or pale yellow-green solid that crystallizes in an orthorhombic structure Curium tribromide is part of the actinide series and is known for its high density and significant radioactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Curium tribromide can be synthesized through several methods:
-
Reaction of Curium Chloride with Ammonium Bromide:
Reaction: CmCl₃ + 3NH₄Br → CmBr₃ + 3NH₄Cl
Conditions: This reaction is carried out in a hydrogen atmosphere at temperatures between 400°C and 450°C.
-
Reaction of Curium(III) Oxide with Hydrobromic Acid:
Reaction: Cm₂O₃ + 6HBr → 2CmBr₃ + 3H₂O
Conditions: This reaction occurs at approximately 600°C.
Industrial Production Methods: Industrial production of curium tribromide is limited due to the scarcity and high cost of curium. The methods mentioned above are typically used in research laboratories rather than industrial settings.
Chemical Reactions Analysis
Types of Reactions: Curium tribromide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions:
Substitution Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, halogens, and other strong oxidizers.
Reducing Agents: Hydrogen, metals, and other reducing agents.
Solvents: Typically, non-aqueous solvents are used to prevent hydrolysis.
Major Products Formed:
- Depending on the reaction conditions, products can include other curium halides, oxides, or complex compounds with different ligands.
Scientific Research Applications
Curium tribromide has several scientific research applications:
Nuclear Chemistry:
Materials Science:
Radiation Studies:
Mechanism of Action
The mechanism of action of curium tribromide primarily involves its radioactivity and chemical reactivity:
Radioactivity: Curium emits alpha particles, which can cause ionization and radiation damage in materials.
Chemical Reactivity: The compound can interact with other chemicals through redox and substitution reactions, affecting the chemical environment.
Comparison with Similar Compounds
Plutonium Tribromide (PuBr₃):
Americium Tribromide (AmBr₃):
Uniqueness:
- Curium tribromide is unique due to its specific position in the actinide series, its high radioactivity, and its potential applications in nuclear science and materials research.
Conclusion
Curium tribromide is a fascinating compound with significant implications in nuclear chemistry and materials science
Properties
CAS No. |
24297-27-6 |
|---|---|
Molecular Formula |
Br3Cm-3 |
Molecular Weight |
486.78 g/mol |
IUPAC Name |
curium;tribromide |
InChI |
InChI=1S/3BrH.Cm/h3*1H;/p-3 |
InChI Key |
HKCWOGXVUZTSCB-UHFFFAOYSA-K |
Canonical SMILES |
[Br-].[Br-].[Br-].[Cm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



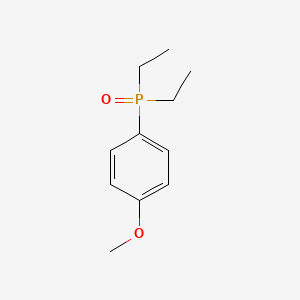
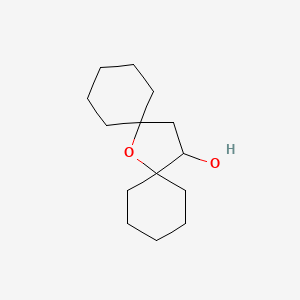
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)


![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)



